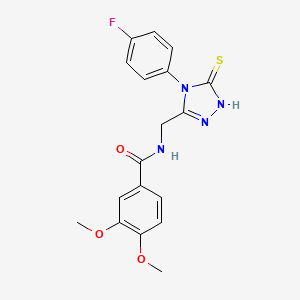

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Description

This compound belongs to the 1,2,4-triazole-thione class, characterized by a central triazole ring with a sulfur atom at the 5-position (thioxo group) and a 4-fluorophenyl substituent at the 4-position. Its synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated benzamide derivative, as inferred from analogous methods in triazole chemistry .

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-25-14-8-3-11(9-15(14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICALYUVUNGLVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:

Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazole intermediate.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the triazole-fluorophenyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, dihydro derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Research

The compound has shown promising anticancer properties in various studies. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Studies

- Cytotoxicity Assessment : In a study utilizing the MTT assay, N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The IC50 values indicated a stronger inhibitory effect on glioblastoma cells, suggesting its potential as a therapeutic agent for brain tumors .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. This dual action contributes to its effectiveness in targeting malignant cells while sparing normal cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties .

Findings

- Bacterial Inhibition : Studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure facilitates interaction with bacterial cell walls and essential enzymatic processes necessary for bacterial survival.

- Fungal Activity : The triazole moiety in the compound is known for its antifungal properties. Research indicates that it effectively inhibits the growth of various fungal strains by disrupting their cellular integrity and metabolic functions.

Neuroprotection

Emerging research highlights the potential of this compound in neuroprotective applications .

Mechanisms

- NMDA Receptor Modulation : The compound has been studied for its ability to modulate NMDA receptors, which play a crucial role in neurodegenerative diseases. By acting as an antagonist at these receptors, it may help mitigate excitotoxicity linked to excessive glutamate signaling .

- Antioxidant Properties : The antioxidant capabilities of this compound contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress within neuronal tissues .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a crucial role in these interactions, potentially forming hydrogen bonds or π-π stacking interactions with the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole-Thione Family

Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br)

- Key Differences :

- Substituents : The target compound features a 4-fluorophenyl group instead of 2,4-difluorophenyl, reducing steric hindrance.

- Benzamide Linkage : The target compound includes a 3,4-dimethoxybenzamide group, whereas Compound A lacks a benzamide moiety.

- Impact on Bioactivity : The methoxy groups in the target compound may improve membrane permeability compared to the sulfonyl groups in Compound A.

Compound B: S-alkylated 1,2,4-triazoles (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones)

- Key Differences :

- S-Alkylation vs. N-Alkylation : The target compound undergoes N-alkylation with a benzamide group, while Compound B involves S-alkylation with ketone substituents.

- Functional Implications : N-Alkylation in the target compound may enhance stability against metabolic degradation compared to S-alkylated derivatives.

Comparison with Triazolinone-Based Agrochemicals

Compound C : Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Structural Contrast: Core Heterocycle: Sulfentrazone contains a triazolinone ring (C=O at position 5), whereas the target compound has a triazole-thione (C=S). Substituents: Sulfentrazone includes a methanesulfonamide group, enhancing herbicidal activity, while the target compound’s dimethoxybenzamide may favor different biological targets.

- Activity Profile: Triazolinones like sulfentrazone are potent herbicides, while triazole-thiones are more commonly explored for antimicrobial or anticancer applications.

Compound D : Carfentrazone-ethyl (Ethyl 2-chloro-3-[2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl]propionate)

- Key Differences :

- Functional Groups : Carfentrazone-ethyl has an ester group and a propionate chain, contrasting with the benzamide in the target compound.

- Bioactivity : The ester moiety in carfentrazone-ethyl improves foliar absorption, while the benzamide in the target compound may target enzymes via hydrogen bonding.

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational methods.

Research Findings and Implications

- Tautomerism: The target compound exists predominantly in the thione tautomeric form, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) in IR and the presence of νC=S (1243–1258 cm⁻¹) . This contrasts with triazolinones, which favor the keto form (C=O).

- Computational Modeling: Molecular docking studies (using SHELX-refined crystallographic data ) suggest that the fluorine atom in the 4-fluorophenyl group forms halogen bonds with target enzymes, a feature absent in non-halogenated analogues.

Biological Activity

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H17FN4O3S

- Molecular Weight : 388.42 g/mol

- IUPAC Name : N-[[4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide

The presence of the triazole ring and fluorophenyl group enhances its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties . The triazole moiety is known for its ability to inhibit the growth of various pathogens. For instance:

- Mechanism of Action : The triazole ring disrupts the synthesis of fungal cell walls and interferes with essential enzymatic processes in bacteria. Studies have shown that compounds with similar structures can inhibit DNA gyrase and topoisomerase IV activities, which are critical for bacterial replication .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 - 8 μg/mL | |

| Escherichia coli | 0.125 - 16 μg/mL | |

| Candida albicans | 3.125 μg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer potential :

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Table 2: Cytotoxicity Results

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Triazole Ring : Essential for antimicrobial activity.

- Fluorophenyl Group : Enhances lipophilicity and cellular uptake.

- Dimethoxybenzamide Moiety : Contributes to the overall stability and interaction with biological targets.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of a triazole derivative followed by coupling with a substituted benzamide. Key steps include:

- Triazole Core Formation : Reacting 4-(4-fluorophenyl)thiosemicarbazide with methyl glycinate under basic conditions to form the triazole-thione ring.

- Benzamide Coupling : Using coupling agents like EDCI/HOBt to link the triazole intermediate to 3,4-dimethoxybenzamide.

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Triazole formation | NaOH, ethanol, 80°C, 6 hr | 65–70 | 85 |

| Benzamide coupling | EDCI/HOBt, DMF, RT, 24 hr | 50–55 | 90 |

| Final purification | Ethanol/water recrystallization | 45–50 | 95+ |

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the triazole-thione proton (δ 13.2–13.5 ppm) and methoxy groups (δ 3.8–3.9 ppm). F NMR can verify the fluorophenyl moiety (δ -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 388.42 (CHFNOS) .

- IR Spectroscopy : Confirm the thioamide (C=S stretch at ~1200 cm) and benzamide (C=O at ~1650 cm) .

Q. What in vitro assays are recommended for preliminary anticancer activity screening?

Methodological Answer:

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC values typically ranging 10–50 µM .

- Apoptosis Detection : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells.

- ROS Scavenging Assay : Employ DCFH-DA probes to assess antioxidant activity, which may correlate with reduced oxidative stress in non-cancerous cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?

Methodological Answer:

- Triazole Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess changes in potency.

- Benzamide Variations : Test analogues with mono- vs. di-methoxy groups or substituted benzamides (e.g., 3,4,5-trimethoxy).

- Biological Testing : Compare IC values across modified derivatives using standardized cell lines.

Q. Table 2: SAR Insights from Analogous Compounds

| Compound Modification | Biological Activity Trend | Reference |

|---|---|---|

| 4-Nitrophenyl (triazole) | Increased cytotoxicity (IC ↓ 30%) | |

| 3,4,5-Trimethoxybenzamide | Enhanced ROS scavenging (↑ 2-fold) |

Q. How can contradictions between antioxidant and cytotoxic effects be resolved experimentally?

Methodological Answer:

- Dose-Response Analysis : Perform ROS scavenging (e.g., ABTS assay) and cytotoxicity (MTT) assays at varying concentrations (1–100 µM).

- Mechanistic Studies : Use Western blotting to assess Nrf2/Keap1 pathway activation (antioxidant) vs. caspase-3 cleavage (apoptosis).

- Selectivity Index : Calculate IC ratios between cancerous and normal cells (e.g., HEK-293) to identify therapeutic windows .

Q. What computational strategies predict binding affinity to cancer-related targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or PARP-1 (PDB ID: 5DS3). The triazole-thione moiety shows hydrogen bonding with catalytic residues (e.g., Lys745 in EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.